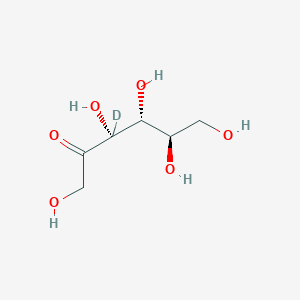

D-Psicose-d

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(3R,4R,5R)-3-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m1/s1/i6D |

InChI Key |

BJHIKXHVCXFQLS-FKMIVRRYSA-N |

Isomeric SMILES |

[2H][C@@]([C@@H]([C@@H](CO)O)O)(C(=O)CO)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to D-Psicose: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose (also known as D-allulose) is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is of significant interest to the food and pharmaceutical industries due to its low caloric value and potential health benefits. This technical guide provides an in-depth overview of the discovery of D-Psicose, its natural sources, and the scientific methodologies used for its study. The document includes quantitative data on its natural abundance, detailed experimental protocols for its isolation and analysis, and visualizations of its known signaling pathways and experimental workflows.

Discovery and History

The journey of D-Psicose from a scientific curiosity to a promising low-calorie sweetener has been a multi-decade endeavor.

-

Early Identification (1940s): D-Psicose was first identified in the 1940s.[1]

-

Initial Isolation (1942): The first successful isolation of D-Psicose was from commercial cane molasses.[1]

-

Enzymatic Breakthrough (1994): A pivotal moment in D-Psicose research was the discovery of the enzyme D-tagatose 3-epimerase by Ken Izumori in Japan. This enzyme was found to efficiently convert D-fructose into D-Psicose, paving the way for large-scale production.

Natural Sources of D-Psicose

D-Psicose is found in small quantities in a variety of natural sources. The concentration of this rare sugar can vary depending on the source and processing methods.

| Natural Source | Concentration of D-Psicose |

| Raisins | 38.7 mg/100g[2] |

| Dried Figs | 29.6 mg/100g[2] |

| Wheat | Present in trace amounts[3] |

| Maple Syrup | Present in trace amounts[3] |

| Jackfruit Peel | Present in trace amounts |

| Processed Sugar Cane | Present in trace amounts[3] |

| Kiwi | 9.4 mg/100g[2] |

Experimental Protocols

Isolation and Purification of D-Psicose from Natural Sources

The following protocol is a general methodology for the extraction and purification of D-Psicose from plant materials.

Objective: To isolate and purify D-Psicose from a natural source (e.g., dried figs).

Materials:

-

Dried figs

-

Deionized water

-

Ethanol

-

Activated carbon

-

Diatomaceous earth

-

Ion-exchange resins (cationic and anionic)

-

Chromatography column

-

High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Extraction:

-

Grind the dried figs into a fine powder.

-

Suspend the powder in deionized water at a ratio of 1:10 (w/v).

-

Heat the mixture to 60-70°C for 2 hours with constant stirring to extract the sugars.

-

Centrifuge the mixture to separate the solid residue and collect the supernatant.

-

-

Decolorization and Filtration:

-

Add activated carbon to the supernatant (1-2% w/v) and stir for 30 minutes to remove pigments.

-

Filter the mixture through a bed of diatomaceous earth to remove the activated carbon and other suspended solids.

-

-

Ion Exchange Chromatography:

-

Pass the decolorized extract through a column packed with a strong acid cation exchange resin to remove cations.

-

Subsequently, pass the eluate through a column packed with a weak base anion exchange resin to remove anions.

-

-

Purification by Chromatography:

-

Concentrate the desalted extract using a rotary evaporator.

-

Perform preparative chromatography using a column packed with a suitable resin (e.g., a calcium-form cation exchange resin) to separate D-Psicose from other sugars.

-

Elute the column with deionized water and collect fractions.

-

-

Analysis and Identification:

-

Analyze the collected fractions using an HPLC system equipped with an RI detector. Use an appropriate carbohydrate analysis column.

-

Identify the fractions containing D-Psicose by comparing the retention time with a pure D-Psicose standard.

-

-

Crystallization:

-

Pool the pure D-Psicose fractions and concentrate them under vacuum.

-

Induce crystallization by cooling the concentrated syrup and adding seed crystals of D-Psicose.

-

Collect the crystals by filtration and dry them under vacuum.

-

Quantitative Analysis of D-Psicose by HPLC

Objective: To quantify the concentration of D-Psicose in a sample.

Instrumentation:

-

HPLC system with a refractive index (RI) detector.

-

Carbohydrate analysis column (e.g., Aminex HPX-87C).

Reagents:

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

D-Psicose standard

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of D-Psicose in deionized water at known concentrations.

-

Sample Preparation: Dilute the sample containing D-Psicose with deionized water to a concentration within the linear range of the standard curve. Filter the sample through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

Set the column temperature (e.g., 85°C).

-

Use a mobile phase of deionized water at a constant flow rate (e.g., 0.6 mL/min).

-

Inject the prepared standards and samples onto the HPLC system.

-

-

Quantification:

-

Generate a standard curve by plotting the peak area of the D-Psicose standards against their concentrations.

-

Determine the concentration of D-Psicose in the sample by interpolating its peak area on the standard curve.

-

Signaling Pathways and Experimental Workflows

D-Allulose Signaling Pathway in Adipocytes

D-allulose has been shown to exert anti-adiposity effects through the activation of the AMPK-SIRT1-PGC-1α signaling pathway.[4][5] This pathway plays a crucial role in regulating energy metabolism and adipogenesis.

Caption: D-Allulose signaling pathway in adipocytes.

Experimental Workflow for D-Psicose Research

The following diagram illustrates a general workflow for the discovery, isolation, and bioactivity testing of D-Psicose from natural sources.

Caption: General experimental workflow for D-Psicose research.

Conclusion

D-Psicose holds considerable promise as a low-calorie sugar substitute with potential therapeutic applications. Its discovery and the development of efficient production methods have opened new avenues for its use in food and medicine. Further research into its natural sources, physiological effects, and underlying molecular mechanisms will continue to expand our understanding and utilization of this rare sugar. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field.

References

- 1. Psicose Contents in Various Food Products and its Origin [jstage.jst.go.jp]

- 2. Effects of D-allulose on glucose tolerance and insulin response to a standard oral sucrose load: results of a prospective, randomized, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFD-induced SD rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

D-Psicose: A Technical Guide on the C-3 Epimer of D-Fructose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose, also known as D-allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.[1][2][3] It is naturally present in small quantities in various food products like fruits and processed cane molasses.[1][4] Unlike its abundant epimer, D-fructose, D-psicose is poorly metabolized in the human body, resulting in a near-zero caloric value.[1][5] This unique characteristic, coupled with its sucrose-like taste and texture, has positioned D-psicose as a promising sugar substitute with potential therapeutic applications. This technical guide provides a comprehensive overview of the core scientific and technical aspects of D-psicose, including its biochemical properties, enzymatic production, metabolic fate, and physiological effects, with a focus on its potential in managing metabolic disorders.

Biochemical Properties and Production

D-Psicose is a ketohexose with the same molecular formula as D-fructose (C6H12O6) but differs in the stereochemical orientation of the hydroxyl group at the C-3 position.[6][1] This subtle structural difference is the basis for its distinct metabolic and physiological properties.

Enzymatic Production

The commercial production of D-psicose is primarily achieved through the enzymatic epimerization of D-fructose.[6][1][7] This bioconversion is catalyzed by D-tagatose 3-epimerases (DTEases) or D-psicose 3-epimerases (DPEases).[6][1][8]

Experimental Protocol: Enzymatic Production of D-Psicose

A common method for the enzymatic production of D-psicose involves the following steps:

-

Enzyme Source: D-psicose 3-epimerase is cloned from microorganisms such as Agrobacterium tumefaciens and expressed in a suitable host like Escherichia coli.[8]

-

Enzyme Immobilization: For large-scale and continuous production, the enzyme is often immobilized to improve stability and reusability.[6][1]

-

Reaction Conditions: A high concentration of D-fructose solution (e.g., 700 g/liter ) is prepared.[8] The immobilized enzyme is added to the fructose solution. The reaction is carried out at an optimal temperature (e.g., 50°C) and pH (e.g., 8.0) with the presence of a cofactor like Mn2+ to enhance enzyme activity.[8]

-

Conversion and Purification: The reaction proceeds until an equilibrium is reached, typically with a conversion yield of around 32-33%.[8] The resulting mixture of D-psicose and D-fructose is then subjected to purification processes, such as chromatography, to isolate pure D-psicose.

Below is a diagram illustrating the enzymatic conversion of D-fructose to D-psicose.

References

- 1. scirp.org [scirp.org]

- 2. Effects of D-allulose on glucose tolerance and insulin response to a standard oral sucrose load: results of a prospective, randomized, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Study on Long-Term Toxicity of D-Psicose in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decrease in the d-Psicose Content of Processed Foods Fortified with a Rare Sugar [jstage.jst.go.jp]

- 6. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]

- 7. CN106520863A - Production technology for preparing D-psicose through enzymatic transesferification of D-fructose - Google Patents [patents.google.com]

- 8. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Effects of Rare Sugars: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Rare sugars, monosaccharides that are sparingly found in nature, are gaining significant attention within the scientific community for their potential therapeutic applications. Unlike common sugars such as glucose and fructose, many rare sugars exhibit unique physiological effects, including modulation of glycemic control, body weight management, and gut microbiome composition. These properties make them promising candidates for the development of novel therapeutics and functional food ingredients. This technical guide provides an in-depth overview of the core physiological effects of prominent rare sugars, including allulose, D-tagatose, and L-arabinose, with a focus on quantitative data from human clinical trials, detailed experimental methodologies, and the underlying signaling pathways.

Glycemic Control

Rare sugars have demonstrated a remarkable ability to modulate postprandial glucose and insulin responses, making them a key area of interest for managing metabolic disorders like type 2 diabetes.

Allulose (D-Psicose)

Allulose, a C-3 epimer of fructose, is a near-zero-calorie sugar that has been shown to suppress the glycemic response to carbohydrates.

Quantitative Data from Human Clinical Trials:

| Parameter | Dosage | Study Population | Results | Reference |

| Postprandial Plasma Glucose iAUC | 10 g allulose with 75 g glucose | 24 participants with type 2 diabetes | 8% reduction compared to control (glucose alone)[1][2] | [1][2] |

| Postprandial Plasma Glucose iAUC | 15 g allulose with 30 g sucrose | 14 participants with diabetes | 24% reduction compared to sucrose alone[3] | [3] |

| Postprandial Insulin iAUC | 15 g allulose with 30 g sucrose | 14 participants with diabetes | 33% reduction compared to sucrose alone[3] | [3] |

| Peak Postprandial Glucose | 8.5 g allulose with a standard diabetic diet | Patients with type 2 diabetes | Mean peak PPG of 173 mg/dL vs. 191 mg/dL with a normal diabetic diet[4] | [4] |

| Postprandial Glucose iAUC (0-180 min) | 8.5 g allulose before iftar meal | 12 participants with type 2 diabetes during Ramadan | Significantly lower compared to the control period[5] | [5] |

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) with Allulose

A common method to assess the effect of allulose on glycemic response is a randomized, controlled, crossover clinical trial.[1][2]

-

Participants: Individuals with type 2 diabetes or healthy subjects.

-

Intervention: Participants consume a beverage containing a standard glucose load (e.g., 75g) with or without a specified dose of allulose (e.g., 5g or 10g).

-

Procedure:

-

After an overnight fast, a baseline blood sample is collected.

-

Participants consume the test beverage within a specified timeframe (e.g., 5-10 minutes).

-

Blood samples are collected at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes) post-ingestion.

-

-

Primary Outcome Measures: Incremental area under the curve (iAUC) for plasma glucose and insulin.

-

Secondary Outcome Measures: Peak glucose and insulin concentrations, time to peak.

Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

Figure 1. Workflow for an Oral Glucose Tolerance Test (OGTT) to evaluate the effect of allulose.

D-Tagatose

D-Tagatose, another rare sugar with low caloric value, has shown potential in long-term glycemic management.

Quantitative Data from Human Clinical Trials:

| Parameter | Dosage | Study Duration | Study Population | Results | Reference |

| HbA1c | 5.0 g, three times a day | 6 months | Mild type 2 diabetes | Minimal dose required to reduce HbA1c | [6] |

| HbA1c | 7.5 g, three times a day | 6 months | Mild type 2 diabetes | Greatest reduction in HbA1c | [6] |

| Fasting Glucose | 7.5 g, three times a day | 6 months | Mild type 2 diabetes | Baseline: 136.7 ± 22.8 mg/dL; 6 months: 123.1 ± 17.1 mg/dL (p=0.0268) | [6] |

| Serum Insulin | 7.5 g, three times a day | 6 months | Mild type 2 diabetes | Baseline: 8.5 ± 8.2 µIU/mL; 6 months: 5.0 ± 3.6 µIU/mL | [6] |

Experimental Protocol: Long-term Glycemic Control Study with D-Tagatose

To evaluate the long-term effects of D-tagatose, a randomized, single-blind, placebo-controlled trial is often employed.

-

Participants: Individuals with type 2 diabetes.

-

Intervention: Participants are randomized to receive different doses of D-tagatose (e.g., 2.5g, 5.0g, 7.5g) or a placebo, taken three times a day with meals for an extended period (e.g., 6-12 months).

-

Procedure:

-

Baseline measurements of HbA1c, fasting blood glucose, and other metabolic parameters are taken.

-

Participants consume the assigned treatment for the duration of the study.

-

Follow-up measurements are taken at regular intervals (e.g., 3 and 6 months).

-

-

Primary Outcome Measure: Change in HbA1c from baseline.

-

Secondary Outcome Measures: Changes in fasting blood glucose, insulin levels, lipid profile, and body weight.

L-Arabinose

L-Arabinose is a pentose that acts as a potent inhibitor of intestinal sucrase, thereby reducing the glycemic impact of sucrose.

Quantitative Data from Human Clinical Trials:

| Parameter | Intervention | Study Population | Results | Reference |

| Peak Glucose | 4% L-arabinose in sucrose beverage | 15 healthy men | 11% lower peak glucose | [5] |

| Peak Insulin | 4% L-arabinose in sucrose beverage | 15 healthy men | 33% lower and delayed peak insulin | [5] |

| Insulin iAUC | 4% L-arabinose in sucrose beverage | 15 healthy men | 23% reduction | [5] |

| C-peptide iAUC | 4% L-arabinose in sucrose beverage | 15 healthy men | 9% reduction | [5] |

| GLP-1 iAUC | 4% L-arabinose in sucrose beverage | 15 healthy men | 53% increase | [5] |

| GIP iAUC | 4% L-arabinose in sucrose beverage | 15 healthy men | 28% reduction | [5] |

Experimental Protocol: In Vitro Sucrase Inhibition Assay

The inhibitory effect of L-arabinose on sucrase activity can be assessed using an in vitro assay with Caco-2 human intestinal cells.[7]

-

Cell Culture: Caco-2 cells are cultured on filter inserts for 21 days to allow for differentiation into a monolayer of enterocyte-like cells.

-

Enzyme Preparation: The differentiated cells are homogenized to create an enzyme preparation containing intestinal disaccharidases.

-

Assay Procedure:

-

The enzyme preparation is incubated with varying concentrations of sucrose (substrate) in the presence or absence of different concentrations of L-arabinose (inhibitor).

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes).

-

The amount of glucose released is measured using a glucose assay kit.

-

-

Data Analysis: The type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) are determined using kinetic plots such as Lineweaver-Burk. L-arabinose has been shown to be an uncompetitive inhibitor of sucrase.[8]

Signaling Pathways and Molecular Mechanisms

The physiological effects of rare sugars are underpinned by their interactions with various cellular and molecular pathways.

Allulose and the NF-κB Signaling Pathway

Allulose has demonstrated anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

The effect of allulose on the NF-κB pathway can be investigated in cell culture models, such as HepG2 human hepatoma cells.[9]

-

Cell Treatment: HepG2 cells are treated with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of varying concentrations of allulose.

-

Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from the cells.

-

Western Blotting:

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for NF-κB subunits (e.g., p65, p50) and the inhibitory protein IκB.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

Protein bands are visualized using a chemiluminescent substrate.

-

-

Data Analysis: The intensity of the protein bands is quantified to determine changes in the expression and cellular localization of NF-κB pathway components.

Signaling Pathway: Allulose Inhibition of NF-κB

Figure 2. Allulose inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

D-Tagatose and Glucokinase Activation

D-Tagatose is thought to exert some of its glycemic control effects by activating glucokinase (GK), the primary glucose sensor in pancreatic β-cells and hepatocytes.

Experimental Evidence:

While the precise molecular mechanism is still under investigation, studies suggest that tagatose may promote the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes, thereby increasing glucose phosphorylation and glycogen synthesis.[10] Further research using techniques like small-angle X-ray scattering (SAXS) could help elucidate the conformational changes in glucokinase induced by tagatose, similar to studies on other glucokinase activators.[11]

Signaling Pathway: Postulated Mechanism of Tagatose on Glucokinase

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of small doses of fructose and allulose on postprandial glucose metabolism in type 2 diabetes: A double-blind, randomized, controlled, acute feeding, equivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. L-arabinose selectively inhibits intestinal sucrase in an uncompetitive manner and suppresses glycemic response after sucrose ingestion in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Metabolic Pathway of D-Psicose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose, also known as D-Allulose, is a C-3 epimer of D-fructose and is classified as a "rare sugar" due to its limited presence in nature.[1] It exhibits approximately 70% of the sweetness of sucrose but with a caloric value close to zero, making it a subject of intense research for its potential as a sugar substitute and a functional food ingredient.[2][3] This technical guide provides a comprehensive overview of the in vivo metabolic pathway of D-Psicose, detailing its absorption, distribution, metabolism, and excretion (ADME). It also explores its influence on key metabolic signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacokinetics and physiological effects of D-Psicose.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic fate of D-Psicose in vivo is characterized by good absorption followed by rapid elimination, with minimal metabolic utilization.[4]

Absorption

Following oral administration, D-Psicose is readily absorbed from the small intestine into the bloodstream.[5][6] Studies in rats have shown that it is partly absorbable in the digestive tract.[1] Intestinal transport of D-Allulose is believed to be mediated by glucose transporter type 5 (GLUT5), although with a lower affinity compared to D-fructose.[2]

Distribution

Once absorbed, D-Psicose is distributed throughout the body via systemic circulation. Autoradiography studies in mice have shown high signals of ¹⁴C-labeled D-Psicose in the liver, kidney, and bladder.[4][6] Notably, accumulation of D-Psicose has not been observed in the brain.[4][6] While it is distributed to various organs, the highest concentrations are typically found in the liver and kidneys.[7]

Metabolism

A key characteristic of D-Psicose is its metabolic stability. Unlike its epimer D-fructose, which is rapidly metabolized in the liver, D-Psicose is not significantly metabolized and does not contribute to hepatic energy production.[2][8] In vitro studies using human and rat hepatocytes demonstrated that D-Psicose remains highly stable, with 94.5–96.8% remaining after 240 minutes, whereas fructose is rapidly metabolized.[8] This suggests that D-Psicose is not a substrate for fructokinase, the primary enzyme in fructose metabolism.[8] A small, unabsorbed portion may undergo partial fermentation by gut microbiota in the cecum, leading to the production of short-chain fatty acids.[1][2]

Excretion

D-Psicose is rapidly eliminated from the body, primarily through urinary excretion.[5] In rats, following oral administration, approximately 33% of the dose is excreted in the urine within 2 hours.[4][5] After intravenous administration, urinary excretion can be as high as 50% within 1 hour.[4][6] A smaller portion of ingested D-Psicose is excreted in the feces.[1] Studies have shown that within 24 hours of a single oral dose, 11-15% is found in urine and 8-13% in feces.[1] Seven days after a single oral dose, the remaining amounts in the whole body are less than 1%.[4]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacokinetic parameters of D-Psicose from in vivo studies.

Table 1: Pharmacokinetic Profile of D-Psicose in Wistar Rats after a Single Oral Dose (100 mg/kg) [4][5]

| Time Point | Blood Concentration (μg/g) | Cumulative Urinary Excretion |

| 10 min | 11.3 ± 6.4 | - |

| 30 min | 41.8 ± 16.2 | - |

| 60 min | 48.5 ± 15.6 (Cmax) | 20% |

| 120 min | 39.2 ± 9.5 | 33% |

Table 2: Pharmacokinetic Profile of D-Psicose in Rats after a Single Intravenous Dose [4][8]

| Parameter | Value |

| Half-life (t½) | 57 - 72.2 minutes |

| Systemic Clearance | 15.8 mL/min/kg |

| Urinary Excretion (within 1 hour) | ~50% |

Table 3: Tissue Distribution of ¹⁴C-labeled D-Psicose in Rodents [4][5][6]

| Organ | Observation |

| Liver | High accumulation detected |

| Kidney | High accumulation detected |

| Bladder | High signals observed |

| Brain | No accumulation observed |

Influence on Metabolic Signaling Pathways

While not being metabolized for energy, D-Psicose exerts significant influence over glucose and lipid metabolic pathways.

Glucose Metabolism

D-Psicose has been shown to improve glucose tolerance and insulin sensitivity.[9][10] One of the proposed mechanisms is its ability to promote the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[10][11] This enhances the liver's capacity to take up glucose from the blood and convert it into glycogen, thereby helping to regulate postprandial blood glucose levels.[10][12] Additionally, D-Psicose can inhibit intestinal α-glucosidases like sucrase and maltase, which delays carbohydrate digestion and subsequent glucose absorption.[13]

Lipid Metabolism

D-Psicose favorably alters lipid metabolism by decreasing lipogenesis and increasing fatty acid oxidation.[14][15] Studies in rats have demonstrated that a D-Psicose-supplemented diet leads to significantly lower activity of hepatic lipogenic enzymes.[14][16] It also reduces the accumulation of abdominal fat and lowers hepatic triglyceride and total cholesterol concentrations.[9][10][17] These effects are associated with enhanced energy expenditure.[14]

Experimental Protocols

In Vivo Pharmacokinetic Study Using Radiolabeled D-Psicose

This protocol outlines the methodology used to determine the ADME of D-Psicose in rats.[4][5]

-

Synthesis of Radiolabeled Compound: ¹⁴C-labeled D-Psicose is synthesized enzymatically from ¹⁴C-labeled D-allose.

-

Animal Model: Male Wistar rats are used for the study.

-

Administration:

-

Oral: A solution of ¹⁴C-D-Psicose (e.g., 100 mg/kg) is administered via oral gavage.

-

Intravenous: A solution of ¹⁴C-D-Psicose is injected into a tail vein.

-

-

Sample Collection: At predetermined time points (e.g., 10, 30, 60, 120 minutes), animals are sacrificed.

-

Blood is collected via cardiac puncture.

-

Urine is collected from the bladder.

-

Organs (liver, kidney, brain, spleen, etc.) and gastrointestinal contents are harvested.

-

-

Sample Processing:

-

Blood and homogenized tissues are processed for analysis.

-

-

Quantification: The radioactivity in each sample is measured using a liquid scintillation counter to determine the concentration of D-Psicose and its distribution.

-

Autoradiography (optional): For visualization of distribution, C3H mice can be injected with ¹⁴C-D-Psicose, and whole-body autoradiograms are prepared at different time points.[6]

Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the effect of D-Psicose on glucose homeostasis.[10]

-

Animal Model: Genetically diabetic models like Otsuka Long-Evans Tokushima Fatty (OLETF) rats or C57BL/6J db/db mice are often used.[9][10]

-

Acclimatization and Diet: Animals are fed a standard diet or a diet supplemented with D-Psicose (e.g., 5% in drinking water) for a specified period (e.g., 13 weeks).[10]

-

Fasting: Prior to the test, animals are fasted overnight.

-

Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose and insulin levels.

-

Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally. In some protocols, D-Psicose is co-administered with the glucose load.[13]

-

Serial Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).

-

Analysis: Plasma glucose and insulin concentrations are measured for each time point. The area under the curve (AUC) for both glucose and insulin is calculated to assess glucose tolerance and insulin response.[9]

Visualizations

Diagram 1: Metabolic Pathway of D-Psicose

Caption: Overview of D-Psicose ADME pathway from ingestion to excretion.

Diagram 2: Experimental Workflow for a Pharmacokinetic Study```dot

// Nodes start [label="Start: Acclimatize\nWistar Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; admin [label="Administer ¹⁴C-D-Psicose\n(Oral or IV)", fillcolor="#FBBC05", fontcolor="#202124"]; sacrifice [label="Sacrifice Animals at\nTime Points (t=10, 30, 60, 120 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect [label="Collect Samples:\nBlood, Urine, Tissues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [label="Homogenize Tissues &\nPrepare Samples", fillcolor="#F1F3F4", fontcolor="#202124"]; measure [label="Measure Radioactivity\n(Liquid Scintillation Counter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Data Analysis:\nCalculate Concentrations, t½, etc.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Determine\nPharmacokinetic Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> admin; admin -> sacrifice; sacrifice -> collect; collect -> process; process -> measure; measure -> analyze; analyze -> end; }

References

- 1. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Metabolic Stability of D-Allulose in Biorelevant Media and Hepatocytes: Comparison with Fructose and Erythritol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-psicose, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rare sugar D-psicose improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of dietary D-psicose on diurnal variation in plasma glucose and insulin concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of D-Psicose: A Technical Guide for Researchers

An In-depth Examination of the Biochemical and Physiological Actions of a Promising Low-Calorie Sugar

Introduction: D-Psicose (also known as D-Allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention within the scientific community for its potential as a low-calorie sugar substitute with intriguing physiological effects.[1] Unlike its abundant isomer, D-fructose, D-psicose is poorly metabolized and provides virtually zero energy to the body.[2] This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of D-Psicose, with a focus on its effects on glucose and lipid metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biochemical pathways and experimental evidence supporting the therapeutic potential of D-Psicose.

Absorption, Metabolism, and Excretion

D-Psicose is partially absorbed in the small intestine and subsequently excreted in the urine, with a significant portion undergoing fermentation by gut microbiota in the cecum.[3] Studies in rats have shown that following oral administration, a substantial percentage of D-psicose is excreted in both urine and feces.[3] The portion that is absorbed is not significantly metabolized for energy, contributing to its low-calorie properties.[2]

Mechanism of Action in Glucose Metabolism

D-Psicose exerts its influence on glucose homeostasis through multiple mechanisms, primarily centered around the inhibition of carbohydrate-digesting enzymes and the modulation of hepatic glucose metabolism.

Inhibition of Intestinal α-Glucosidases

A key mechanism by which D-Psicose lowers postprandial blood glucose is through the inhibition of intestinal α-glucosidases, such as sucrase and maltase.[3] By competitively inhibiting these enzymes, D-Psicose delays the breakdown of dietary carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose absorption and blunting the post-meal glycemic spike.[3]

Modulation of Hepatic Glucose Metabolism

D-Psicose has been shown to improve insulin sensitivity and glucose tolerance.[4] A significant finding is its ability to induce the translocation of glucokinase (GK) from the nucleus to the cytoplasm in hepatocytes.[4] Glucokinase is a key enzyme in hepatic glucose uptake and glycogen synthesis. Its translocation to the cytoplasm enhances its activity, leading to increased glucose phosphorylation and subsequent glycogen storage.[4] This mechanism contributes to the lowering of blood glucose levels.

Mechanism of Action in Lipid Metabolism

D-Psicose has demonstrated favorable effects on lipid profiles, primarily by reducing lipogenesis and promoting fatty acid oxidation.

Suppression of Hepatic Lipogenesis

Studies in animal models have consistently shown that dietary D-Psicose supplementation leads to a reduction in body weight and abdominal fat accumulation.[5][6] This is attributed to the downregulation of key lipogenic enzymes in the liver. D-Psicose suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[7] The downregulation of SREBP-1c leads to decreased expression and activity of its target genes, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), resulting in reduced de novo fatty acid synthesis.[7]

Activation of AMP-Activated Protein Kinase (AMPK)

D-Psicose has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] AMPK activation shifts metabolism from anabolic processes, such as fatty acid synthesis, to catabolic processes, such as fatty acid oxidation.[8] The precise molecular mechanism by which D-Psicose activates AMPK is still under investigation but is thought to be related to an increase in the cellular AMP:ATP ratio.[8] Activated AMPK phosphorylates and inactivates ACC, further inhibiting lipogenesis, and promotes the expression of genes involved in fatty acid oxidation.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of D-Psicose.

Table 1: Effects of D-Psicose on Body Weight and Adipose Tissue in Rats

| Study | Animal Model | D-Psicose Dose | Duration | Body Weight Change (vs. Control) | Abdominal Adipose Tissue Weight (vs. Control) |

| Matsuo et al. (2001) | Wistar rats | 5% in diet | 28 days | Lower | Significantly Lower |

| Ochiai et al. (2014) | Sprague-Dawley rats | 3% in diet | 4 weeks | Significantly Lower (389 ± 3g vs 426 ± 6g) | Lower |

| Yagi & Matsuo (2009) | Wistar rats | 3% in diet | 18 months | Significantly Lower | Significantly Lower |

Table 2: Effects of D-Psicose on Plasma Glucose and Insulin in Rats

| Study | Animal Model | D-Psicose Dose | Condition | Plasma Glucose (vs. Control) | Plasma Insulin (vs. Control) |

| Hossain et al. (2011) | OLETF rats (T2DM) | 5% in drinking water | 13 weeks | Significantly Lower | Lower |

| Matsuo et al. (2006) | Wistar rats | 5% in diet | 8 weeks | Lower at all time points | Higher at all time points |

Table 3: Effects of D-Psicose on Hepatic Lipogenic Enzyme Activity in Rats

| Study | Animal Model | D-Psicose Dose | Fatty Acid Synthase Activity (vs. Control) | Glucose-6-Phosphate Dehydrogenase Activity (vs. Control) |

| Matsuo et al. (2001) | Wistar rats | 5% in diet | Significantly Lower | Significantly Lower |

| Ochiai et al. (2014) | Sprague-Dawley rats | 3% in diet | Significantly Lower | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of D-Psicose on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

D-Psicose (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.

-

Prepare various concentrations of D-Psicose and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the enzyme solution, and 20 µL of the test compound or control solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution (e.g., 0.1 M).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Animal Feeding Study

Objective: To evaluate the long-term effects of dietary D-Psicose on body weight, fat accumulation, and metabolic parameters in rats.

Materials:

-

Male Wistar rats (3 weeks old)

-

Standard rodent chow (e.g., AIN-93G)

-

D-Psicose

-

Sucrose (as control)

-

Metabolic cages for monitoring food and water intake

Procedure:

-

Acclimatize rats to individual housing and the standard diet for one week.

-

Randomly divide the rats into two groups: a control group receiving the standard diet with a certain percentage of sucrose (e.g., 5%), and a test group receiving the standard diet with the same percentage of D-Psicose.[5]

-

Provide the respective diets and water ad libitum for a specified period (e.g., 18 months).[5]

-

Monitor body weight and food intake regularly (e.g., weekly).

-

At the end of the study period, anesthetize the rats and collect blood samples for biochemical analysis (glucose, insulin, lipids).

-

Dissect and weigh various organs and adipose tissue depots (e.g., epididymal, perirenal, mesenteric).

-

Homogenize liver tissue for enzyme activity assays and gene expression analysis.

Oral Glucose Tolerance Test (OGTT) in Rats

Objective: To assess the effect of D-Psicose on glucose tolerance.

Materials:

-

Rats (fasted overnight)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, capillary tubes)

Procedure:

-

Fast the rats overnight (12-16 hours) with free access to water.[9]

-

Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.[9]

-

Administer the glucose solution orally via gavage.[9]

-

Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[9]

-

Measure blood glucose levels at each time point.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Quantification of Hepatic Gene Expression by RT-qPCR

Objective: To measure the mRNA levels of key genes involved in lipogenesis (e.g., SREBP-1c, FAS, ACC) and fatty acid oxidation.

Materials:

-

Liver tissue samples

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or TaqMan probes

-

Gene-specific primers for target genes and a reference gene (e.g., β-actin)

Procedure:

-

RNA Extraction: Isolate total RNA from liver tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10][11]

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method.[10]

Western Blot Analysis of Phosphorylated AMPK

Objective: To determine the effect of D-Psicose on the phosphorylation (activation) of AMPK.

Materials:

-

Liver tissue lysates

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse liver tissue samples in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total AMPKα to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated AMPK to total AMPK.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro α-glucosidase inhibitory assay [protocols.io]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. gene-quantification.de [gene-quantification.de]

- 8. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. intranet.mmrx.org [intranet.mmrx.org]

- 10. elearning.unite.it [elearning.unite.it]

- 11. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

Toxicology of D-Psicose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose, found in small quantities in some natural products.[1][2][3] Due to its low-calorie properties and potential health benefits, it is gaining interest as a sugar substitute.[4] This technical guide provides a comprehensive overview of the toxicology studies conducted on D-Psicose to support its safety assessment for use in food and beverage products. The information presented is compiled from publicly available literature and regulatory submissions, including Generally Recognized as Safe (GRAS) notices filed with the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a substance is fundamental to assessing its potential toxicity. Studies in rats have shown that D-Psicose is partially absorbed from the digestive tract.[11] Following oral administration, D-Psicose is readily absorbed into the bloodstream, with peak blood concentrations observed at around one hour.[12] It is then distributed to various organs, with some accumulation detected in the liver.[12] A significant portion of the absorbed D-Psicose is not metabolized and is excreted unchanged in the urine and feces.[11][13] In humans, approximately 70% of ingested D-Psicose is excreted in the urine.[13] The portion that is not absorbed in the small intestine may undergo some fermentation by microflora in the large intestine.[11]

Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. In rats, D-Psicose has a high median lethal dose (LD50), classifying it as a substance with low acute toxicity.[1][2][3][14][15][16]

Table 1: Acute Oral Toxicity of D-Psicose in Rats

| Species | Strain | Sex | Route of Administration | LD50 (g/kg body weight) | Reference(s) |

| Rat | - | - | Oral | 16 | [1][2][3][15][16] |

| Rat | - | - | Oral | 15.8-16.3 | [8] |

Experimental Protocol: Acute Oral Toxicity Study (General)

A generalized protocol for an acute oral toxicity study, based on standard methodologies, is as follows:

-

Test Species: Rats (specific strain may vary).

-

Animal Housing: Housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. Access to standard chow and water, except for a brief fasting period before administration of the test substance.

-

Dose Administration: A single dose of D-Psicose is administered via oral gavage. A control group receives the vehicle (e.g., water).

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.

-

Endpoints:

-

Mortality

-

Clinical signs of toxicity (e.g., changes in behavior, appearance, etc.)

-

Body weight changes

-

Gross necropsy at the end of the observation period.

-

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of up to 90 days. Several subchronic studies have been conducted on D-Psicose in rats.

Table 2: Subchronic Oral Toxicity of D-Psicose in Rats

| Study Duration | Species | Strain | Sex | Dose Levels | NOAEL (mg/kg bw/day) | Key Findings | Reference(s) |

| 90 days | Rat | Wistar | Male | 3% in diet | Not explicitly stated, but no adverse effects observed | Increased relative weights of liver and kidneys, not considered toxicologically significant.[15] | [15] |

| 90 days | Rat | - | - | - | 1670-2000 | No adverse effects attributable to D-psicose. | [6][9] |

| 90 days | Rat | - | Both | 0, 1250, 2500, 5000 mg/kg/day | 5000 | Minor, non-adverse, compound-related changes in the high-dose group. | [17] |

Experimental Protocol: 90-Day Oral Toxicity Study in Rats

The following is a representative experimental protocol for a 90-day subchronic oral toxicity study:

-

Test Species: Wistar rats.[15]

-

Animal Age at Start: Typically young adults (e.g., 3 weeks old).[15]

-

Groups: Multiple dose groups and a control group.

-

Dose Administration: D-Psicose is administered daily, mixed in the diet, for 90 days.[15]

-

Endpoints:

-

In-life:

-

Clinical observations

-

Body weight and food consumption

-

Ophthalmology

-

-

At Terminations:

-

Hematology

-

Clinical chemistry

-

Urinalysis

-

Gross pathology

-

Organ weights

-

Histopathology of selected tissues

-

-

Chronic Toxicity

Chronic toxicity studies assess the potential adverse effects of long-term exposure to a substance, typically over a significant portion of the animal's lifespan.

Table 3: Chronic Oral Toxicity of D-Psicose in Rats

| Study Duration | Species | Strain | Sex | Dose Levels | NOAEL (mg/kg bw/day) | Key Findings | Reference(s) |

| 12-18 months | Rat | Wistar | Male | 3% in diet (approx. 1280 mg/kg bw/day) | 1280 | Lower body weight gain and intra-abdominal adipose tissue weight. Increased relative weights of liver and kidney, not considered toxicologically significant. No gross pathological findings. | [1][3][5][14][16] |

Experimental Protocol: Chronic Oral Toxicity Study in Rats

A typical protocol for a chronic oral toxicity study is outlined below:

-

Groups: A group receiving D-Psicose in the diet and a control group receiving a standard diet or a diet with a comparator like sucrose.[1][3][16]

-

Dose Administration: D-Psicose is incorporated into the diet and provided for an extended period (e.g., 12-18 months).[1][3][16]

-

Endpoints:

-

In-life:

-

Clinical observations

-

Body weight and food consumption

-

Palpable masses

-

-

At Termination:

-

Hematology

-

Clinical chemistry

-

Gross pathology

-

Organ weights

-

Histopathology of a comprehensive list of tissues

-

-

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA). D-Psicose has been evaluated in a battery of genotoxicity tests and has been found to be non-genotoxic.[6][9]

Table 4: Genotoxicity Studies of D-Psicose

| Assay Type | Test System | Result | Reference(s) |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative | [6][9] |

| In vitro Chromosomal Aberration Assay | Mammalian Cells | Negative | [6][9] |

| In vivo Micronucleus Test | Rodent | Negative | [6][9] |

Experimental Workflow: Genotoxicity Testing Battery

The following diagram illustrates a typical workflow for a battery of in vitro and in vivo genotoxicity assays.

References

- 1. The Study on Long-Term Toxicity of D-Psicose in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The study on long-term toxicity of d-psicose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. fda.gov [fda.gov]

- 10. fda.gov [fda.gov]

- 11. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Failure of d-psicose absorbed in the small intestine to metabolize into energy and its low large intestinal fermentability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The 90-day oral toxicity of d-psicose in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. 90-Day repeated oral toxicity test of D-allulose produced from Microbacterium foliorum - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Psicose: A Comprehensive Technical Guide to Structural Analysis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention in the pharmaceutical and food industries for its low-calorie properties and potential health benefits. Its unique structure contributes to its distinct metabolic fate and physiological effects, including the suppression of hepatic lipogenic enzymes. This technical guide provides an in-depth overview of the structural analysis and characterization of D-Psicose, detailing the experimental protocols for key analytical techniques and summarizing the current understanding of its interaction with cellular signaling pathways.

Physicochemical Properties

D-Psicose is a white crystalline solid with a molecular formula of C6H12O6 and a molecular weight of 180.16 g/mol . It exists in equilibrium as a mixture of α and β furanose and pyranose forms in solution.

| Property | Value | Reference |

| Molecular Formula | C6H12O6 | --INVALID-LINK-- |

| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |

| Crystalline Form | β-D-psicopyranose | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pna21 | [1] |

| Unit Cell Dimensions | a = 11.2629 (5) Å, b = 5.3552 (3) Å, c = 12.6538 (6) Å | [1] |

Structural Elucidation Workflow

The structural elucidation of D-Psicose, like other monosaccharides, follows a systematic workflow involving multiple analytical techniques to determine its connectivity, stereochemistry, and conformation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of D-Psicose in solution, providing insights into its covalent structure and stereochemistry.

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and their connectivities to establish the structure of D-Psicose.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of purified D-Psicose in 0.5 mL of deuterium oxide (D₂O).

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum.

-

Acquire two-dimensional (2D) NMR spectra, including:

-

Correlation Spectroscopy (COSY) to identify proton-proton couplings.

-

Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded protons and carbons.

-

-

-

Data Processing and Analysis: Process the spectra using appropriate software. Assign the chemical shifts and determine coupling constants to elucidate the structure.

¹H and ¹³C NMR Chemical Shift Assignments for D-Psicose in D₂O (pH 7.4, 298K):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | 4.338, 3.792 | 108.404 |

| C2 | - | 66.933 |

| C3 | 4.195 | 74.476 |

| C4 | 4.091 | 77.352 |

| C5 | 4.002 | 85.459 |

| C6 | 3.633, 3.432 | 66.695 |

| Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000020. |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of D-Psicose in its solid, crystalline state.

Objective: To determine the precise atomic coordinates, bond lengths, bond angles, and the absolute configuration of D-Psicose.

Methodology:

-

Crystallization: D-Psicose is crystallized from an aqueous solution. For racemic mixtures, D- and L-psicose are mixed in equal amounts and dissolved in hot water, followed by cooling to induce crystallization.[1]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature.[1]

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson synthesis. The atomic model is then refined to fit the experimental data.[1]

Crystallographic Data for β-D,L-psicose:

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| a (Å) | 11.2629 (5) |

| b (Å) | 5.3552 (3) |

| c (Å) | 12.6538 (6) |

| V (ų) | 763.21 (6) |

| Data from Ishii et al. (2015)[1] |

In the crystalline state, D-psicose adopts a β-pyranose conformation.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile sugars like D-Psicose, derivatization is required.

Objective: To analyze the purity of D-Psicose and to perform linkage analysis of its derivatives.

Methodology:

-

Derivatization (O-methyloxime acetate):

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the components.

-

Mass Spectrometry: Acquire mass spectra of the eluting compounds using electron ionization (EI).

-

-

Data Analysis: Identify the D-Psicose derivative based on its retention time and mass spectrum. The fragmentation pattern provides structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of D-Psicose.

Objective: To assess the purity of D-Psicose and to quantify its concentration in various samples.

Methodology:

-

Sample Preparation: Dissolve the D-Psicose sample in the mobile phase.

-

HPLC System:

-

Column: Amino-propyl silane column.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Detector: Refractive Index Detector (RID).

-

-

Analysis: Inject the sample and monitor the chromatogram. The retention time is used for identification, and the peak area is used for quantification against a standard curve.

Signaling Pathway Analysis

D-Psicose has been shown to modulate several key signaling pathways involved in metabolism, particularly lipid metabolism.

D-Psicose and Lipid Metabolism

Studies have indicated that D-Psicose can reduce lipogenesis and enhance fatty acid oxidation. This is thought to be mediated, in part, through the modulation of key regulatory proteins such as AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein-1c (SREBP-1c).

AMPK Activation: AMPK is a key energy sensor in cells.[3] Its activation, typically through phosphorylation, leads to the inhibition of anabolic pathways like fatty acid synthesis and the activation of catabolic pathways like fatty acid oxidation.[3][4] While direct activation of AMPK by D-Psicose requires further investigation, the observed metabolic effects of D-Psicose are consistent with AMPK activation.

SREBP-1c Regulation: SREBP-1c is a major transcription factor that promotes the expression of genes involved in lipogenesis.[5] Insulin is a known activator of SREBP-1c expression and its translocation to the nucleus.[6] Given that D-Psicose reduces lipogenesis, it is hypothesized to inhibit the SREBP-1c pathway, potentially by interfering with its expression or nuclear translocation.

D-Psicose and p38-MAPK Pathway

Research has also shown that D-Psicose can inhibit the high-glucose-induced expression of monocyte chemoattractant protein-1 (MCP-1) in human umbilical vein endothelial cells.[7] This inhibitory effect is mediated in part through the inhibition of the p38 Mitogen-Activated Protein Kinase (p38-MAPK) pathway.[7]

Conclusion

The structural analysis and characterization of D-Psicose employ a multi-faceted approach, combining spectroscopic and crystallographic techniques to provide a comprehensive understanding of its molecular architecture. This structural knowledge is fundamental to elucidating its biological activities, including its notable effects on lipid metabolism and inflammatory signaling pathways. Further research into the direct molecular targets of D-Psicose will be crucial for fully realizing its therapeutic potential in the management of metabolic disorders.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterol regulatory element binding protein-1c expression and action in rat muscles: insulin-like effects on the control of glycolytic and lipogenic enzymes and UCP3 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insulin activates the rat sterol-regulatory-element-binding protein 1c (SREBP-1c) promoter through the combinatorial actions of SREBP, LXR, Sp-1 and NF-Y cis-acting elements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of D-Psicose from D-Fructose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose.[1] It has garnered significant attention in the food, pharmaceutical, and agricultural industries due to its unique physiological benefits, including being a low-calorie sweetener with only 0.3% of the energy of sucrose while retaining 70% of its sweetness.[1][2] Its potential applications in managing obesity, diabetes, hyperglycemia, and hyperlipidemia make it a molecule of high interest.[2] While chemical synthesis is challenging and expensive, enzymatic bioconversion offers a more efficient and environmentally friendly production method.[2] The primary enzyme utilized for this conversion is D-psicose 3-epimerase (DPEase), which catalyzes the reversible epimerization of D-fructose to D-psicose.[1][3]

These application notes provide detailed protocols for the enzymatic synthesis of D-psicose from D-fructose, including enzyme immobilization, enzyme activity assays, production processes, and product purification.

Enzymatic Reaction Pathway

The core of the enzymatic synthesis is the reversible epimerization of D-fructose at the C-3 position, catalyzed by D-psicose 3-epimerase (DPEase).

Caption: Enzymatic conversion of D-fructose to D-psicose.

Quantitative Data Summary

The efficiency of D-psicose production is influenced by the source of the D-psicose 3-epimerase and the reaction conditions. Below is a summary of key quantitative data from various studies.

Table 1: Optimal Conditions and Performance of D-Psicose 3-Epimerases from Various Sources

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Metal Cofactor | Conversion Yield (%) | Reference |

| Agrobacterium tumefaciens | 8.0 | 50 | Mn²⁺ | 32.9 | [4] |

| Agrobacterium tumefaciens (immobilized) | 8.5 | 50 | - | ~27.5 (without borate) | [5] |

| Agrobacterium tumefaciens (immobilized) | 9.0 | 55 | - | ~63 (with borate) | [5] |

| Clostridium bolteae | 7.0 | 55 | Co²⁺ | 28.8 | [6] |

| Clostridium cellulolyticum (immobilized nanoflower) | 8.5 | 60 | Co²⁺ | - | [6] |

| Bacillus sp. KCTC 13219 (secreted from P. pastoris) | 6.0 | 60 | - | 17.03 | [7] |

| Treponema primitia ZAS-1 | 8.0 | 70 | Co²⁺ | 27.5 | [1] |

| Recombinant E. coli (I33L-S213C variant) | 8.5 | 60 | - | 33 | [8] |

| Recombinant B. subtilis (immobilized) | - | - | - | 20.74 | [9] |

Table 2: Kinetic Parameters of D-Psicose 3-Epimerases

| Enzyme Source | Substrate | Km (mM) | Vmax (mM/min) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (s⁻¹mM⁻¹) | Reference |

| Agrobacterium tumefaciens | D-Psicose | - | - | - | - | [4] |

| Agrobacterium tumefaciens | D-Fructose | - | - | - | - | [4] |

| Clostridium bolteae | D-Psicose | 27.4 | - | 49 | 1.78 | [6] |

| Treponema primitia ZAS-1 | D-Psicose | 209 | - | - | - | [1] |

| Treponema primitia ZAS-1 | D-Fructose | 279 | - | - | - | [1] |

| Recombinant DPEase from A. tumefaciens | D-Fructose | 110 | 28.01 | - | - | [10] |

Experimental Protocols

A general workflow for the enzymatic production of D-psicose is outlined below.

Caption: General experimental workflow for D-psicose production.

Protocol 1: D-Psicose 3-Epimerase Activity Assay

This protocol is adapted from several sources to provide a general method for determining DPEase activity.[7][11]

Materials:

-

D-psicose 3-epimerase (free or immobilized)

-

D-fructose

-

100 mM Tris-HCl buffer (pH 8.0) or 50 mM EPPS buffer (pH 8.0)

-

1 mM MnCl₂ or CoCl₂ solution (as required by the specific enzyme)

-

Deionized water

-

Heating block or water bath

-

HPLC system with a Refractive Index (RI) detector and an appropriate column (e.g., amino column)

Procedure:

-

Enzyme Preparation: If using a metal-dependent enzyme, pre-incubate the enzyme solution with 1 mM of the required metal cofactor (e.g., Mn²⁺) at 4°C for 4 hours.[11]

-

Substrate Preparation: Prepare a 1% (w/v) D-fructose solution in the appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reaction Mixture: In a microcentrifuge tube, combine the enzyme solution and the D-fructose solution. A typical ratio is 1:1 (v/v).[11] The final enzyme concentration should be in a range that allows for accurate measurement of product formation within the linear range of the assay.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 10 minutes).[11]

-

Reaction Termination: Stop the reaction by boiling the mixture at 100°C for 5-10 minutes.[7][11]

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.2 µm syringe filter.

-

HPLC Analysis: Analyze the sample by HPLC to quantify the amount of D-psicose produced.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v).

-

Flow Rate: A typical flow rate is 0.9-1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 35°C).

-

Detection: Use a Refractive Index (RI) detector.

-

-

Calculation of Enzyme Activity: One unit (U) of DPEase activity is defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified assay conditions.[7]

Protocol 2: Immobilization of D-Psicose 3-Epimerase in Calcium Alginate Beads

This protocol provides a method for encapsulating DPEase in calcium alginate beads for enhanced stability and reusability.[8][9]

Materials:

-

Crude or purified D-psicose 3-epimerase solution

-

Sodium alginate powder

-

Calcium chloride (CaCl₂)

-

Deionized water

-

Stir plate and stir bar

-

Syringe or pipette

Procedure:

-

Prepare Sodium Alginate Solution: Dissolve sodium alginate in deionized water to a final concentration of 1.5% (w/v) with gentle stirring.[9]

-

Enzyme-Alginate Mixture: Mix the DPEase solution with the sodium alginate solution. If a cofactor is required, it can be added to the enzyme solution before mixing.[9]

-

Bead Formation: Draw the enzyme-alginate mixture into a syringe or pipette. Drop the mixture into a 0.2 M CaCl₂ solution.[9] Beads will form upon contact as the calcium ions crosslink the alginate polymers.

-

Curing: Allow the beads to harden in the CaCl₂ solution for a specified time (e.g., 30-60 minutes) with gentle agitation.

-

Washing: Collect the beads by decantation or filtration and wash them thoroughly with deionized water to remove excess calcium chloride and un-encapsulated enzyme.

-

Storage: Store the immobilized DPEase beads in a suitable buffer at 4°C until use.

Protocol 3: Production of D-Psicose using Immobilized D-Psicose 3-Epimerase in a Batch Reactor

This protocol describes a batch production process for D-psicose using immobilized DPEase.

Materials:

-

Immobilized D-psicose 3-epimerase beads

-

D-fructose

-

Appropriate buffer (e.g., 50 mM HEPPS, pH 8.5)

-

Shaking incubator or stirred tank reactor

-

HPLC system for monitoring

Procedure:

-

Substrate Preparation: Prepare a concentrated D-fructose solution (e.g., 500-700 g/L) in the desired buffer.[8]

-

Reaction Setup: Add the immobilized DPEase beads to the D-fructose solution in a suitable reaction vessel. The amount of beads will depend on their activity and the desired reaction rate.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50-60°C) with continuous agitation.[8]

-

Reaction Monitoring: Periodically take samples from the reaction mixture, terminate the enzyme activity (e.g., by boiling a small aliquot), and analyze the D-psicose and D-fructose concentrations by HPLC.

-

Reaction Termination: Once the reaction has reached equilibrium or the desired conversion is achieved, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration or decantation.

-

Enzyme Recycling: The recovered immobilized enzyme beads can be washed and reused for subsequent batches.

-

Product Purification: The resulting solution containing D-psicose and unreacted D-fructose can be proceed to the purification step.

Protocol 4: Purification of D-Psicose from the Reaction Mixture

The final reaction mixture contains both D-psicose and unreacted D-fructose. This protocol outlines methods for their separation.

Method 1: Chromatographic Separation

Simulated moving bed (SMB) chromatography is an effective method for large-scale separation of D-psicose and D-fructose.

Materials:

-

Reaction mixture containing D-psicose and D-fructose

-

SMB chromatography system

-

Cation exchange resin (e.g., Dowex 50WX4-Ca²⁺)

-

Deionized water (as mobile phase)

General Procedure:

-

Pre-treatment: The reaction mixture should be "de-ashed" to remove proteins, buffers, and other ionic contaminants that could interfere with the chromatographic separation. This can be achieved through ion-exchange resins or other suitable methods.

-

SMB System Setup: The SMB system is configured with multiple columns packed with the appropriate cation exchange resin.

-

Separation: The pre-treated reaction mixture is fed into the SMB system. The operating parameters (flow rates of the feed, eluent, extract, and raffinate) are optimized to achieve a high-purity separation of D-psicose (extract) and D-fructose (raffinate).

-

Fraction Collection: The D-psicose-rich fraction (extract) and the D-fructose-rich fraction (raffinate) are collected separately. The D-fructose fraction can be recycled back into the enzymatic conversion process.

Method 2: Selective Removal of D-Fructose using Yeast

This method utilizes the fermentative activity of baker's yeast to selectively remove D-fructose.[8]

Materials:

-

Reaction mixture containing D-psicose and D-fructose

-

Baker's yeast (Saccharomyces cerevisiae)

-

Fermentation vessel

Procedure:

-

Yeast Inoculation: Add baker's yeast to the reaction mixture.

-

Fermentation: Incubate the mixture under conditions that promote fructose fermentation by the yeast. D-psicose is not readily metabolized by baker's yeast and will remain in the solution.

-

Yeast Removal: After the D-fructose has been consumed, remove the yeast cells by centrifugation or filtration.

-

Concentration: The resulting D-psicose solution can be concentrated by evaporation.

Protocol 5: Crystallization of D-Psicose

This protocol describes the final step of obtaining pure, crystalline D-psicose.[4][7]

Materials:

-

Purified and concentrated D-psicose solution

-

Ethanol (for crystallization from syrup)[8]

-

Crystallization vessel with temperature control

Procedure:

-

Concentration: Concentrate the purified D-psicose solution under vacuum to a high Brix value (e.g., 80-85%).[4]

-

Cooling and Seeding:

-

Crystal Growth: Slowly cool the solution under controlled conditions to allow for the growth of D-psicose crystals.[4]

-

Crystal Harvesting: Separate the D-psicose crystals from the mother liquor by centrifugation.

-

Drying: Dry the harvested crystals under vacuum.

Conclusion

The enzymatic synthesis of D-psicose from D-fructose is a promising technology for the large-scale production of this rare sugar. The use of D-psicose 3-epimerase, particularly in an immobilized form, offers a sustainable and efficient manufacturing process. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field to develop and optimize their D-psicose production strategies. Further research into novel and more robust enzymes, as well as more efficient purification techniques, will continue to advance this important area of biotechnology.

References

- 1. scirp.org [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. EP3210478A1 - Method for preparing d-psicose crystal - Google Patents [patents.google.com]